molecular formula C7H9N3O2 B1373920 Ethyl 5-aminopyrimidine-2-carboxylate CAS No. 916056-76-3

Ethyl 5-aminopyrimidine-2-carboxylate

Cat. No. B1373920
CAS RN: 916056-76-3
M. Wt: 167.17 g/mol
InChI Key: FTQNOYWZVZUPCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which could include Ethyl 5-aminopyrimidine-2-carboxylate, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction is monitored by TLC using hexane and ethyl acetate as a solvent system .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with an amino group at the 5th position and a carboxylate group at the 2nd position . The molecular weight of this compound is 167.17 g/mol.


Chemical Reactions Analysis

The chemical reactions involving 2-aminopyrimidine derivatives are complex and can involve a variety of reactants and conditions . For example, the reaction of N-cyanoguanidine with acid chlorides and aroylisothiocyanates gave the respective N-(N-cyanocarbamimidoyl)aryl-2-carboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 167.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .

Scientific Research Applications

  • Regioselective Synthesis of Pyrimido[1,2-a]pyrimidines : The compound was used in microwave-mediated, solvent-free conditions to synthesize novel pyrimido[1,2-a]pyrimidines. The structural confirmation of these products suggests diverse reaction pathways with potential applications in chemical synthesis and drug discovery (Eynde et al., 2001).

  • Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives : Heating ethyl 5-aminopyrimidine-2-carboxylate with ethyl acetoacetate and related compounds resulted in the formation of 6-acylpyrido[2, 3-d]pyrimidin-7(8H)-ones. The confirmation of pyridone structures of the products through IR spectroscopy showcases the compound's versatility in synthesizing novel heterocyclic compounds (Komkov et al., 2005).

  • Creation of Furo[2,3-d]pyrimidines and Imidazo[1,2-c]pyrimidines : The reaction of this compound with ethyl bromopyruvate under neutral or acidic conditions produced ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates. These compounds underwent further cyclocondensation to form imidazo[1,2-c]pyrimidine derivatives, indicating the compound’s role in generating complex heterocyclic systems (Masevičius et al., 2009).

  • Synthesis of Highly Functionalized Tetrahydropyridines : A study showcased the use of this compound in a phosphine-catalyzed [4 + 2] annulation process. This resulted in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating complete regioselectivity and excellent yields. The compound’s involvement in this process underlines its importance in facilitating complex chemical syntheses (Zhu et al., 2003).

  • Synthesis of Substituted Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate Derivatives : The compound was used in synthesizing novel derivatives with potential as antioxidant agents. This study highlights the compound's potential in medicinal chemistry and its role in generating pharmacologically active molecules (Asha et al., 2009).

Future Directions

The future directions for research on Ethyl 5-aminopyrimidine-2-carboxylate and similar compounds could include further exploration of their antitrypanosomal and antiplasmodial activities . Additionally, the molecular determinants driving the subtype-selectivity of these compounds could be further investigated . This could guide the rational design of pharmacological tool compounds for future drug discovery .

Biochemical Analysis

Biochemical Properties

Ethyl 5-aminopyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways. This compound is also known to bind with certain proteins, affecting their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapy . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can inhibit enzymes involved in DNA synthesis, thereby preventing cell proliferation. Additionally, this compound can activate certain signaling pathways that lead to apoptosis in cancer cells . Changes in gene expression induced by this compound further contribute to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s involvement in nucleotide metabolism is particularly noteworthy, as it can affect the synthesis and degradation of nucleotides, thereby impacting cellular energy balance and genetic material synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . This compound is known to be efficiently transported across cell membranes, allowing it to reach its target sites within the cell . The distribution pattern of this compound can influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA synthesis . The subcellular localization of this compound is essential for understanding its precise mechanism of action and potential therapeutic applications.

properties

IUPAC Name

ethyl 5-aminopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQNOYWZVZUPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730529
Record name Ethyl 5-aminopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916056-76-3
Record name Ethyl 5-aminopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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